molecular formula C26H26N4O3S B3956517 N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

Cat. No.: B3956517
M. Wt: 474.6 g/mol
InChI Key: QDVKGQPIFIYZFH-UHFFFAOYSA-N
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Description

N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is a complex organic compound that features a phthalazine core, a benzyl group, and a morpholine sulfonyl group

Properties

IUPAC Name

N-benzyl-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-19-11-12-21(17-24(19)34(31,32)30-13-15-33-16-14-30)25-22-9-5-6-10-23(22)26(29-28-25)27-18-20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVKGQPIFIYZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalazine core, followed by the introduction of the benzyl group and the morpholine sulfonyl group. Key steps may include:

    Formation of the Phthalazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and phthalic anhydride.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Attachment of the Morpholine Sulfonyl Group: This step often involves sulfonylation reactions using morpholine and sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: It can be explored for its properties in the development of new materials, such as polymers or nanomaterials.

    Industry: The compound’s unique chemical properties make it a candidate for use in various industrial applications, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-(morpholin-4-yl)benzylamine: Shares the morpholine and benzyl groups but lacks the phthalazine core.

    2-benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Contains a morpholine group and a benzyl group but differs in the core structure.

Uniqueness

N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is unique due to its combination of a phthalazine core with a morpholine sulfonyl group and a benzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
Reactant of Route 2
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N-benzyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

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